Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate
Description
Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic organic compound featuring a partially saturated indene core with a methyl ester group at position 1 and a bromine atom at position 6. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOGADSFXISRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is reduced to an alcohol and then dehydrated to give nitromethylindene.
Bromination: The nitromethylindene undergoes bromination to introduce the bromine atom at the 6th position.
Esterification: Finally, the compound is esterified with methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce an alcohol derivative.
Scientific Research Applications
Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Agrochemicals: It serves as a precursor for the synthesis of agrochemical products.
Material Science:
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its ester group can undergo hydrolysis under certain conditions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position of the indene ring and an ester functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
This compound exhibits its biological effects through interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in its reactivity, facilitating binding to target proteins and enzymes. This interaction can modulate various cellular pathways, leading to its observed biological effects, including:
- Antimicrobial Activity: The compound has been studied for its potential antimicrobial properties against various pathogens.
- Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation through specific signaling pathways.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth | |
| Anticancer | Cancer cell lines | Reduced proliferation | |
| CYP1A2 Inhibition | Cytochrome P450 enzymes | Altered drug metabolism |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial effects of this compound, it was found to exhibit significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be pursued for further pharmacological development.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound. It was tested on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cell survival.
Comparative Analysis with Related Compounds
This compound can be compared with similar compounds to understand its unique activity profile:
| Compound | Activity | Notes |
|---|---|---|
| Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate | Moderate antibacterial activity | Less potent than the brominated analog |
| Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | Antiviral properties | Hydroxyl group enhances reactivity |
Q & A
Q. What are the common synthetic routes for Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate?
- Methodological Answer: The compound is synthesized via multi-step protocols starting from substituted indene precursors. Key steps include bromination (e.g., using N-bromosuccinimide, NBS) and esterification. For example, a similar ethyl ester derivative was prepared by brominating 2,3-dihydro-1H-inden-1-one followed by carboxylation with methyl chloroformate under basic conditions. Purification involves column chromatography (pentane:ethyl acetate gradients) and recrystallization .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for assigning proton environments and carbon types. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated vs. observed). Infrared (IR) spectroscopy identifies carbonyl stretches (~1740–1767 cm⁻¹ for ester groups). Melting points (e.g., 58–61°C) and retention factors (TLC) validate purity .
Q. How should this compound be stored to ensure stability?
- Methodological Answer: Store in airtight containers under inert gas (e.g., N₂) at room temperature (RT). Avoid exposure to moisture and light. For long-term stability, dissolve in anhydrous solvents (e.g., DMSO or DMF) and aliquot to prevent repeated freeze-thaw cycles. Monitor degradation via periodic NMR or HPLC analysis .
Q. How is the crystal structure of this compound determined?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are grown via slow evaporation of solvent (e.g., ethyl acetate/pentane). Data collection uses Mo/Kα radiation (λ = 0.71073 Å). Refinement with SHELXL software accounts for thermal parameters and hydrogen bonding. Structural validation tools (e.g., PLATON) check for disorders .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Methodological Answer: Optimize bromination stoichiometry (1.1–1.3 eq NBS) and reaction time (12–24 hrs). Use Pd/C (5–10 mol%) for catalytic hydrogenation of intermediates. Continuous flow reactors enhance scalability. Purification via flash chromatography (hexane:EtOAc) followed by recrystallization (methanol/water) improves yield (up to 88% reported) .
Q. What strategies are effective for designing biologically active derivatives of this compound?
- Methodological Answer: Introduce functional groups (e.g., azides, nitriles) via nucleophilic substitution at the bromine site. For example, azidation with NaN₃ in DMF at 80°C yields azido derivatives for click chemistry. Hydrolysis of the methyl ester (LiOH/THF/H₂O) generates carboxylic acids for peptide coupling. Evaluate bioactivity via in vitro antimicrobial or enzyme inhibition assays .
Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved?
- Methodological Answer: Use high-field NMR (≥400 MHz) and heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals. For tautomerism (e.g., ketone/enol forms in ), variable-temperature NMR or deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) clarify dynamic equilibria. HRMS isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) validate molecular formulas .
Q. What mechanistic insights exist for photooxygenation or catalytic transformations of this compound?
- Methodological Answer: Photooxygenation with a BODIPY catalyst (5 mol%) generates hydroxylated derivatives via singlet oxygen pathways. Reaction progress is monitored by TLC (petroleum ether:diethyl ether). Mechanistic studies use radical traps (TEMPO) and DFT calculations to map transition states. Column chromatography isolates products (80% yield reported) .
Q. How should contradictory literature data (e.g., melting points, NMR shifts) be addressed?
- Methodological Answer: Replicate experiments under reported conditions. Cross-validate using alternative techniques (e.g., DSC for melting points). For NMR discrepancies, check solvent impurities or pH effects. Computational modeling (Gaussian, ORCA) predicts shifts for comparison. Publish errata or corrigenda if systematic errors are identified .
Q. What advanced functionalization methods are suitable for the indene core?
- Methodological Answer:
Palladium-catalyzed cross-couplings (Suzuki, Heck) enable aryl/alkenyl substitutions. Directed ortho-metalation (LDA/THF, -78°C) introduces substituents at the 5-position. Asymmetric hydrogenation (e.g., Ru-BINAP catalysts) generates chiral indene derivatives. Functionalized products are characterized via X-ray crystallography and enantiomeric excess (HPLC chiral columns) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
